3-(4-Phenylthiazol-2-yl)propan-1-amine
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
3-(4-phenyl-1,3-thiazol-2-yl)propan-1-amine |
InChI |
InChI=1S/C12H14N2S/c13-8-4-7-12-14-11(9-15-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8,13H2 |
InChI Key |
NTUDCTWSAJXITE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)CCCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Variations in the Thiazole Substituent
The substitution pattern on the thiazole ring significantly influences physicochemical and biological properties:
Modifications in the Propan-1-amine Chain
The amine chain’s substitution pattern affects pharmacokinetic properties:
Heterocycle Core Replacements
Replacing the thiazole core with other heterocycles alters electronic properties and target interactions:
Substituent Effects on Aromatic Rings
Halogenation and electron-withdrawing groups modulate activity:
- Fluorine Substitution : Fluorine’s electronegativity and small size improve binding to hydrophobic pockets and resist metabolic oxidation, as seen in imidazole-pyrimidine hybrids .
Preparation Methods
Core Thiazole Synthesis
The Hantzsch-thiazole synthesis is the most widely employed method for constructing the 4-phenylthiazole moiety. This involves cyclocondensation of α-bromoacetophenone derivatives with thioamide precursors:
Reaction Scheme :
Key Steps :
-
Bromination : Acetophenone is brominated using Br₂ in acetic acid to yield α-bromoacetophenone.
-
Cyclocondensation : The brominated intermediate reacts with thiourea or substituted thioamides in ethanol under reflux (2–5 h), catalyzed by sodium acetate.
Optimization :
-
Solvent : Ethanol or polyethylene glycol (PEG-400) improves yield (40–75%).
-
Temperature : Controlled reflux (70–80°C) minimizes side reactions.
Propan-1-Amine Side-Chain Introduction
Alkylation of Thiazole Intermediates
The propan-1-amine chain is introduced via nucleophilic substitution or alkylation:
Method A: Gabriel Synthesis
-
Phthalimide Protection :
-
Deprotection :
Reaction Conditions :
Method B: Reductive Amination
-
Intermediate Ketone : 3-(4-Phenylthiazol-2-yl)propan-1-one is reduced using NaBH₃CN or LiAlH₄ in anhydrous THF.
-
Yield : 70–85%, with >90% purity after column chromatography (SiO₂, CH₂Cl₂/MeOH).
Integrated One-Pot Strategies
Tandem Cyclization-Alkylation
Recent advances combine thiazole formation and side-chain functionalization in a single pot:
Procedure :
-
α-Bromoacetophenone, thiourea, and 3-bromopropylamine hydrobromide are refluxed in ethanol with K₂CO₃.
-
Mechanism :
Yield : 55–65%
Advantages : Reduced purification steps and improved atom economy.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
-
¹H/¹³C NMR :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Hantzsch + Gabriel | 70–80 | 95–99 | High selectivity | Multi-step, costly reagents |
| Reductive Amination | 75–85 | 90–95 | Single-step reduction | Requires anhydrous conditions |
| One-Pot Tandem | 55–65 | 85–90 | Time-efficient | Moderate yield |
Industrial-Scale Considerations
Continuous Flow Reactors
Q & A
Q. What strategies reconcile discrepancies between computational binding predictions and experimental affinity measurements?
- Methodological Answer :
- Ensemble Docking : Test multiple protein conformations (e.g., from MD simulations) to account for flexibility.
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to validate docking scores.
- Alchemical Free Energy Calculations : Use FEP/MBAR to refine ΔG predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
